molecular formula C20H18FNO4 B2823283 2-(2-fluorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide CAS No. 2097900-38-2

2-(2-fluorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide

Cat. No. B2823283
CAS RN: 2097900-38-2
M. Wt: 355.365
InChI Key: KBZYPUOGPCTEIV-UHFFFAOYSA-N
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Description

The compound “2-(2-fluorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide” is a complex organic molecule that contains several functional groups, including a furan ring, a phenyl ring, an acetamide group, and a fluorophenoxy group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the coupling of the appropriate furan, phenyl, and acetamide precursors .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, a phenyl ring, and an acetamide group. The fluorine atom attached to the phenyl ring would likely have a significant impact on the electronic properties of the molecule .


Chemical Reactions Analysis

Furan rings can undergo a variety of reactions, including electrophilic aromatic substitution and oxidation . The acetamide group could also participate in various reactions, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetamide group and the aromatic furan and phenyl rings could impact its solubility, boiling point, and melting point .

Scientific Research Applications

Synthesis and Characterization of Related Compounds

Compounds with structures similar to 2-(2-fluorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide have been synthesized and characterized, revealing potential for a wide range of applications. For example, the synthesis and characterization of novel acetamide derivatives with modifications in the phenolic and furan components suggest utility in developing pharmaceuticals with specific biological activities (Yang Man-li, 2008). The methodology employed in these syntheses, including the use of elemental analysis, IR, and NMR techniques, is crucial for confirming the structure of novel compounds and exploring their potential applications.

Applications in Biochemical and Biological Systems

Compounds with similar functionalities have been applied in biochemical and biological systems, particularly in imaging and as probes for understanding cellular processes. For instance, the use of fluorogenic acetoxymethyl ethers for masking phenolic fluorophores has demonstrated significant improvements in chemical stability and enzymatic reactivity, making these compounds valuable tools for imaging biochemical and biological systems (L. Lavis, Tzu-Yuan Chao, R. Raines, 2011). Such technologies are critical for advancing our understanding of cellular functions and for the development of new diagnostic methods.

Potential for Drug Synthesis and Mechanism of Action Studies

The synthesis of acetamide derivatives and their evaluation for various biological activities, including anticancer, anti-inflammatory, and analgesic properties, underscores the potential medicinal applications of related compounds. Research into N-(2-Hydroxyphenyl)acetamide as an intermediate for antimalarial drugs and the exploration of different acyl donors for chemoselective acetylation of aminophenols highlights the compound's relevance in drug synthesis and mechanism of action studies (Deepali B Magadum, G. Yadav, 2018). These studies provide a foundation for developing new therapeutic agents and understanding their interactions at the molecular level.

Radioligand Development for Imaging

The development of radioligands for imaging peripheral benzodiazepine receptors showcases the utility of fluorophenoxy and acetamide derivatives in neurology and pharmacology. Compounds such as N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide demonstrate the capacity for high specificity and utility in positron emission tomography (PET) imaging, facilitating the study of neurological disorders and the evaluation of therapeutic interventions (Ming-Rong Zhang et al., 2003). Such advancements in radioligand development are crucial for non-invasive imaging techniques that improve diagnostic accuracy and patient care.

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity and potential biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its potential biological activity, studying its reactivity, and developing methods for its synthesis .

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4/c21-16-4-1-2-5-19(16)26-13-20(24)22-12-17(23)14-7-9-15(10-8-14)18-6-3-11-25-18/h1-11,17,23H,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZYPUOGPCTEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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